molecular formula C15H22N2O2 B2686076 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dimethylphenyl)urea CAS No. 1396677-23-8

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dimethylphenyl)urea

Cat. No.: B2686076
CAS No.: 1396677-23-8
M. Wt: 262.353
InChI Key: VCIUCLIJKOLZPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dimethylphenyl)urea is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.353. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Properties

Research on compounds like "1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dimethylphenyl)urea" often focuses on their chemical structure and properties. For example, the study of crystal structures of unsymmetrically substituted ureas reveals intricate details about their molecular arrangements and interactions. These findings are crucial for understanding how such compounds can be manipulated or utilized in different chemical contexts (Rao, Wu, Song, & Shang, 2010).

Synthesis and Catalysis

Another area of interest is the synthesis of these compounds and their use as catalysts or intermediates in chemical reactions. Techniques such as the use of hindered ureas for the facile carbamoylation of nucleophiles under neutral conditions showcase the synthetic utility of these molecules. Such processes are valuable for the development of new synthetic pathways and the creation of novel compounds (Hutchby et al., 2009).

Properties

IUPAC Name

1-(3-cyclopropyl-3-hydroxypropyl)-3-(3,4-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-10-3-6-13(9-11(10)2)17-15(19)16-8-7-14(18)12-4-5-12/h3,6,9,12,14,18H,4-5,7-8H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIUCLIJKOLZPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCC(C2CC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.